Propionate

Description

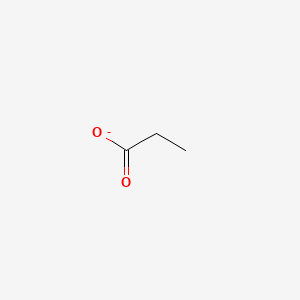

Derivatives of propionic acid. Included under this heading are a broad variety of acid forms, salts, esters, and amides that contain the carboxyethane structure.

Structure

3D Structure

Properties

CAS No. |

72-03-7 |

|---|---|

Molecular Formula |

C3H5O2- |

Molecular Weight |

73.07 g/mol |

IUPAC Name |

propanoate |

InChI |

InChI=1S/C3H6O2/c1-2-3(4)5/h2H2,1H3,(H,4,5)/p-1 |

InChI Key |

XBDQKXXYIPTUBI-UHFFFAOYSA-M |

SMILES |

CCC(=O)[O-] |

Canonical SMILES |

CCC(=O)[O-] |

Other CAS No. |

72-03-7 |

Origin of Product |

United States |

Foundational & Exploratory

The Role of Propionate in Gut Microbiome Signaling Pathways: A Technical Guide

Audience: Researchers, Scientists, and Drug Development Professionals

Abstract: Propionate, a short-chain fatty acid (SCFA) produced by the gut microbiota from dietary fiber fermentation, is a critical signaling molecule in host-microbiome interactions. It modulates a range of physiological processes including immunity, metabolism, and gut-brain communication. This document provides a technical overview of the signaling pathways governed by this compound, focusing on its receptor-mediated and epigenetic mechanisms of action. It includes quantitative data, detailed experimental protocols from key studies, and visual diagrams of the core pathways to support advanced research and therapeutic development.

Introduction: this compound as a Key Microbial Metabolite

The gut microbiota plays a pivotal role in host health, largely through the production of bioactive metabolites.[1][2] Short-chain fatty acids (SCFAs), primarily acetate (B1210297), this compound, and butyrate (B1204436), are the main end-products of anaerobic fermentation of indigestible carbohydrates in the colon.[1][2] While butyrate is a primary energy source for colonocytes and acetate is the most abundant SCFA systemically, this compound has emerged as a crucial signaling molecule with pleiotropic effects.[3][4] It is transported from the gut lumen to the liver via the portal vein, where a significant portion is metabolized, with the remainder entering systemic circulation to influence distal organs.[5] This guide details the molecular pathways through which this compound exerts its influence.

This compound Production in the Gut

This compound is synthesized by specific gut bacteria through distinct metabolic pathways. The primary routes for this compound formation are the succinate (B1194679), acrylate, and propanediol (B1597323) pathways.[6]

-

Succinate Pathway: This is the most common pathway, utilized predominantly by members of the phylum Bacteroidetes, such as Bacteroides spp.[7][8] It involves the conversion of succinate to propionyl-CoA and finally to this compound.

-

Acrylate Pathway: This pathway is typically used by Firmicutes and involves the reduction of lactate (B86563) to this compound.[6]

-

Propanediol Pathway: Certain bacteria, including some Lachnospiraceae family members, can produce this compound from deoxy sugars like fucose and rhamnose via the propanediol pathway.[8]

The production of this compound is highly dependent on the composition of the gut microbiota and the availability of specific dietary fibers, such as arabinoxylan and polydextrose.[9]

Core Signaling Pathways

This compound exerts its effects on host cells primarily through two distinct mechanisms: activation of G-protein coupled receptors (GPCRs) and inhibition of histone deacetylases (HDACs).

G-Protein Coupled Receptor (GPCR) Signaling

This compound is a known ligand for two GPCRs: Free Fatty Acid Receptor 2 (FFAR2, also known as GPR43) and Free Fatty Acid Receptor 3 (FFAR3, also known as GPR41).[10] These receptors are expressed on a variety of cell types, including intestinal epithelial cells, immune cells, and adipocytes.[11][12]

-

FFAR2 (GPR43): FFAR2 couples to both Gαi/o and Gαq/11 proteins.[2][10]

-

Gαq/11 Pathway: Activation leads to the stimulation of phospholipase C (PLC), which generates inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). This cascade results in an increase in intracellular calcium ([Ca2+]i) and activation of Protein Kinase C (PKC). This pathway is implicated in the this compound-induced release of anorectic gut hormones like glucagon-like peptide-1 (GLP-1) from enteroendocrine L-cells.[13]

-

Gαi/o Pathway: Activation inhibits adenylyl cyclase (AC), leading to a decrease in cyclic AMP (cAMP) levels.[2] This pathway is involved in modulating inflammatory responses in immune cells.[5]

-

-

FFAR3 (GPR41): FFAR3 couples exclusively to the Gαi/o pathway, leading to the inhibition of adenylyl cyclase and a reduction in cAMP.[2] This pathway contributes to the regulation of energy homeostasis and sympathetic nervous system activity.[10]

Histone Deacetylase (HDAC) Inhibition

In addition to receptor-mediated signaling, this compound can diffuse into cells and act as a histone deacetylase (HDAC) inhibitor.[5][6] By inhibiting HDAC activity, this compound promotes histone acetylation, leading to a more open chromatin structure (euchromatin). This epigenetic modification alters gene expression, often resulting in anti-inflammatory and anti-proliferative effects.[14] For example, HDAC inhibition by this compound in CD4+ T cells can blunt T helper 1 (TH1) and TH17 polarization, which are pro-inflammatory immune responses.[5] This mechanism is also crucial for its role in promoting intestinal epithelial cell migration and repair.[15]

Quantitative Data Summary

The physiological effects of this compound are concentration-dependent. Below are tables summarizing key quantitative data from relevant studies.

Table 1: this compound Concentrations in Biological Compartments

| Compartment | Concentration | Species | Reference |

|---|---|---|---|

| Proximal Colon | 10–30 mM | Human | [4] |

| Portal Vein | ~50x higher than plasma | Mouse | [4] |

| Blood (Plasma/Serum) | Micromolar (µM) range | Human | [3] |

| Cerebrospinal Fluid | 0–6 mM | Human |[16] |

Table 2: this compound Dosages in Experimental Studies

| Study Type | Model | Dosage / Concentration | Observed Effect | Reference |

|---|---|---|---|---|

| In Vitro | IEC-6 cells | 0.5 – 5 mM | Protection against LPS-induced barrier dysfunction | [17] |

| In Vitro | Human CD4+ T cells | Not specified | Blunted HDAC activity | [5] |

| In Vivo | C57BL/6 Mice | 200 mM in drinking water | Protection from allergic airway inflammation | [18] |

| In Vivo | STZ-induced diabetic mice | 75 mg/kg (oral gavage) | Improved glucose intolerance | [19] |

| In Vivo | Sprague Dawley Rats | 200 mM in drinking water | Attenuation of LPS-induced intestinal injury |[17] |

Key Experimental Protocols

Reproducibility is paramount in scientific research. This section details methodologies from seminal studies on this compound signaling.

In Vitro: Intestinal Barrier Function Assay

This protocol is based on studies investigating the protective effects of this compound on lipopolysaccharide (LPS)-induced intestinal barrier damage.[17]

-

Cell Culture: Intestinal epithelial cells (e.g., IEC-6 or Caco-2) are cultured to confluence on transwell inserts to form a polarized monolayer.

-

Treatment: Cells are pre-treated with varying concentrations of sodium this compound (e.g., 0.5 mM, 5 mM) for 24 hours.

-

LPS Challenge: The basolateral side of the monolayer is challenged with LPS (e.g., 10 µg/mL) for a specified duration (e.g., 24 hours) to induce barrier dysfunction.

-

Barrier Integrity Measurement (TEER): Transepithelial electrical resistance (TEER) is measured using an epithelial voltohmmeter. A decrease in TEER indicates compromised barrier integrity.

-

Protein Expression Analysis (Western Blot): Cells are lysed, and protein extracts are subjected to SDS-PAGE. Western blotting is performed to assess the expression levels of tight junction proteins (e.g., ZO-1, Occludin, Claudin-1). Primary antibodies against these proteins are used, followed by HRP-conjugated secondary antibodies for detection.

In Vivo: Murine Model of Diabetic Neurological Dysfunction

This protocol is adapted from a study assessing the therapeutic potential of this compound in a streptozotocin (B1681764) (STZ)-induced model of diabetes.[19]

-

Animal Model: Diabetes is induced in mice (e.g., C57BL/6) via intraperitoneal injection of STZ (e.g., 35 mg/kg). Mice with fasting blood glucose >11.1 mmol/L are selected.

-

Grouping and Treatment: Mice are randomly assigned to groups: Control, STZ-model, STZ + this compound (e.g., 75 mg/kg), and STZ + Metformin (positive control). This compound is administered daily via oral gavage for a period such as 36 days.

-

Glucose Tolerance Test: An oral glucose tolerance test (OGTT) is performed to assess glucose metabolism. The area under the curve (AUC) is calculated.

-

Tissue Collection: At the end of the treatment period, brain tissue (e.g., hippocampus) is collected for molecular analysis.

-

Signaling Pathway Analysis (Western Blot): Hippocampal tissue lysates are analyzed by Western blotting to measure the phosphorylation status of key signaling proteins, such as PI3K and Akt, to determine pathway activation.

Conclusion and Future Directions

This compound is a pleiotropic signaling molecule that translates microbial metabolism of dietary fiber into tangible host physiological responses. Its dual action through GPCRs and HDAC inhibition provides a robust mechanism for regulating inflammation, metabolism, and cellular homeostasis. For drug development professionals, targeting the this compound signaling axis offers promising therapeutic avenues for a range of conditions, including metabolic syndrome, inflammatory bowel disease, and neurological disorders.[6]

Future research should focus on elucidating the context-dependent nature of this compound signaling, understanding how its effects are modified by the host's genetic background and the broader microbial community structure. Furthermore, developing strategies to selectively enhance the growth of this compound-producing bacteria or designing specific agonists for FFAR2 and FFAR3 could lead to more precise and effective therapeutic interventions.

References

- 1. dovepress.com [dovepress.com]

- 2. The short-chain free fatty acid receptor FFAR3 is expressed and potentiates contraction in human airway smooth muscle - PMC [pmc.ncbi.nlm.nih.gov]

- 3. academic.oup.com [academic.oup.com]

- 4. Rethinking Short-Chain Fatty Acids: A Closer Look at this compound in Inflammation, Metabolism, and Mucosal Homeostasis - PMC [pmc.ncbi.nlm.nih.gov]

- 5. This compound functions as a feeding state–dependent regulatory metabolite to counter proinflammatory signaling linked to nutrient load and obesity - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. researchgate.net [researchgate.net]

- 8. tandfonline.com [tandfonline.com]

- 9. This compound as a health-promoting microbial metabolite in the human gut - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

- 11. What are FFAR2 antagonists and how do they work? [synapse.patsnap.com]

- 12. Frontiers | Short-Chain Fatty Acids Regulate the Immune Responses via G Protein-Coupled Receptor 41 in Bovine Rumen Epithelial Cells [frontiersin.org]

- 13. Internalization-Dependent Free Fatty Acid Receptor 2 Signaling Is Essential for this compound-Induced Anorectic Gut Hormone Release - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Sodium this compound and sodium butyrate effects on histone deacetylase (HDAC) activity, histone acetylation, and inflammatory gene expression in bovine mammary epithelial cells - PMC [pmc.ncbi.nlm.nih.gov]

- 15. This compound Enhances Cell Speed and Persistence to Promote Intestinal Epithelial Turnover and Repair - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Elucidating the specific mechanisms of the gut-brain axis: the short-chain fatty acids-microglia pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Propionic Acid Targets the TLR4/NF-κB Signaling Pathway and Inhibits LPS-Induced Intestinal Barrier Dysfunction: In Vitro and In Vivo Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 18. tandfonline.com [tandfonline.com]

- 19. biorxiv.org [biorxiv.org]

Propionate production pathways in anaerobic bacteria.

An In-depth Technical Guide to Propionate Production Pathways in Anaerobic Bacteria

For Researchers, Scientists, and Drug Development Professionals

Introduction

Propionic acid, or this compound, is a short-chain fatty acid (SCFA) of significant interest in the fields of microbiology, human health, and biotechnology. Produced by anaerobic bacteria, particularly within the human gut, this compound plays a crucial role in host physiology, acting as an energy source and a signaling molecule that influences metabolic and immune responses.[1][2] Its applications extend to the food industry as a preservative and to the chemical industry as a platform chemical for the synthesis of plastics, pharmaceuticals, and other valuable compounds.[3][4]

This technical guide provides a comprehensive overview of the core metabolic pathways responsible for this compound production in anaerobic bacteria. It is designed to serve as a resource for researchers and professionals seeking to understand, quantify, and manipulate these pathways for therapeutic or industrial purposes. The guide details the key biochemical routes, presents quantitative data on production yields, outlines relevant experimental protocols, and provides visual representations of the metabolic and experimental workflows.

Core this compound Production Pathways in Anaerobic Bacteria

Anaerobic bacteria have evolved several distinct metabolic routes for the fermentation of carbohydrates and other substrates into this compound.[5] These pathways are essential for the bacteria's energy conservation and for maintaining redox balance in an oxygen-deprived environment.[1][5] The three primary fermentation pathways are the succinate (B1194679) pathway, the acrylate (B77674) pathway, and the 1,2-propanediol pathway.[6][7]

The Succinate Pathway (Wood-Werkman Cycle)

The succinate pathway is the most common and energetically efficient route for this compound production from hexose (B10828440) sugars.[1][5] It is the dominant pathway in prominent gut inhabitants like the Bacteroidetes phylum and is famously utilized by Propionibacterium species, which are used in Swiss cheese production.[2][3]

The pathway begins with the carboxylation of phosphoenolpyruvate (B93156) (PEP) or pyruvate (B1213749) to form oxaloacetate, which is then reduced to succinate through the reductive arm of the TCA cycle. Succinate is subsequently converted to propionyl-CoA via a series of reactions involving the key vitamin B12-dependent enzyme, methylmalonyl-CoA mutase.[8] Finally, propionyl-CoA is converted to this compound.

Key Enzymes:

-

PEP carboxykinase/Pyruvate carboxylase: Catalyzes the initial carboxylation step.[8]

-

Malate dehydrogenase & Fumarase: Interconvert intermediates in the reductive TCA cycle branch.

-

Fumarate (B1241708) reductase: Reduces fumarate to succinate.[8]

-

Propionyl-CoA:succinate CoA transferase: Activates succinate to succinyl-CoA.[9]

-

Methylmalonyl-CoA mutase: A key vitamin B12-dependent enzyme that isomerizes succinyl-CoA to methylmalonyl-CoA.[8][9]

-

Methylmalonyl-CoA decarboxylase: Decarboxylates methylmalonyl-CoA to propionyl-CoA.[9][10]

-

This compound CoA-transferase: Transfers the CoA moiety from propionyl-CoA to an acceptor, releasing this compound.[11]

The Acrylate Pathway

The acrylate pathway is a key route for the fermentation of lactate (B86563) to this compound.[12] This pathway is utilized by several anaerobic bacteria, including Clostridium propionicum, Megasphaera elsdenii, and certain species within the Lachnospiraceae family.[10][13] It represents an ATP-neutral conversion that consumes NADH.[5] The pathway is initiated by the activation of lactate to lactoyl-CoA, followed by its dehydration to acrylyl-CoA. The final step is the reduction of acrylyl-CoA to propionyl-CoA, which is then converted to this compound.

Key Enzymes:

-

Propionyl-CoA:lactate CoA-transferase: Activates lactate to lactoyl-CoA.

-

Lactoyl-CoA dehydratase: The key enzyme that dehydrates lactoyl-CoA to acrylyl-CoA.[10][12]

-

Acrylyl-CoA reductase: Reduces acrylyl-CoA to propionyl-CoA.[11]

-

This compound CoA-transferase: Releases this compound from propionyl-CoA.

The 1,2-Propanediol Pathway

This pathway allows for the fermentation of deoxy sugars, such as fucose and rhamnose, which are common components of dietary fibers and mucins.[7] Bacteria like Roseburia inulinivorans and Ruminococcus obeum within the human gut utilize this pathway.[10][14] The deoxy sugar is first converted to dihydroxyacetone phosphate (B84403) (DHAP) and lactaldehyde. The lactaldehyde is then reduced to 1,2-propanediol. This intermediate is subsequently dehydrated to propionaldehyde (B47417), which is then oxidized to propionyl-CoA and finally converted to this compound.

Key Enzymes:

-

Deoxy sugar aldolase: Cleaves the deoxy sugar.

-

Lactaldehyde reductase: Reduces lactaldehyde to 1,2-propanediol.

-

Propanediol dehydratase: A B12-dependent enzyme that converts 1,2-propanediol to propionaldehyde.[11]

-

Propionaldehyde dehydrogenase: Oxidizes propionaldehyde to propionyl-CoA.[7][11]

-

This compound CoA-transferase/Propionate kinase: Catalyzes the final step to this compound.

Quantitative Analysis of this compound Production

The efficiency of this compound production varies significantly depending on the bacterial species, the metabolic pathway utilized, the substrate, and the culture conditions. This quantitative data is crucial for metabolic engineering efforts and for understanding the ecological dynamics of microbial communities.

| Bacterial Species | Pathway | Substrate | This compound Titer (g/L) | Yield (g/g or mol/mol) | Productivity (g/L·h) | Reference |

| Propionibacterium acidipropionici | Succinate | Jerusalem Artichoke | 40 | - | 0.26 | [15] |

| Propionibacterium acidipropionici | Succinate | Glycerol | - | - | 0.18 | [15] |

| Propionibacterium freudenreichii | Succinate | Glucose | - | ~0.6 g/g (complex media) | - | [5] |

| Anaerotignum neopropionicum | Acrylate | Ethanol | ~1.2 g/L (16.4 mM) | - | - | [16] |

| Bacteroides propionicifaciens | Succinate | Glucose | ~8.8 g/L (119 mM) | 0.39 g/g | - | [17] |

| Bacteroides graminisolvens | Succinate | Glucose | ~2.4 g/L (33 mM) | 0.25 g/g | - | [17] |

| Engineered Escherichia coli | Succinate (Sbm operon) | Glucose | 4.95 | 0.49 mol/mol | - | [4] |

| Engineered Escherichia coli | Acrylate | Glucose | ~0.27 g/L (3.7 mM) | - | - | [5][18] |

Experimental Protocols for Studying this compound Production

Investigating this compound metabolism requires specialized techniques for anaerobic microbiology and analytical chemistry. Below are detailed methodologies for key experiments.

Protocol 1: Anaerobic Cultivation of this compound-Producing Bacteria

This protocol describes the general procedure for enriching and isolating this compound-producing microorganisms using the Hungate technique.[14][19]

Materials:

-

Anaerobic chamber or gassing manifold with an anaerobic gas mix (e.g., 80% N₂, 10% CO₂, 10% H₂).

-

Balch-type culture tubes with butyl rubber stoppers and aluminum crimp seals.

-

Sterile, pre-reduced anaerobic medium (e.g., Reinforced Clostridial Medium or a defined minimal medium).[14]

-

Reducing agent (e.g., cysteine-HCl, sodium sulfide).

-

Resazurin (B115843) (redox indicator).

-

Environmental sample (e.g., gut microbiota, soil, anaerobic digester sludge).

-

Sterile syringes and needles.

Procedure:

-

Medium Preparation: Prepare the desired culture medium, leaving out the reducing agent and heat-labile components. Dispense into Balch tubes, add a resazurin indicator, and cap loosely.

-

Anoxia Establishment: Place the tubes in an anaerobic chamber to equilibrate or purge the headspace of each tube with the anaerobic gas mix for several minutes to remove oxygen. The resazurin indicator should be colorless.

-

Sterilization & Final Additions: Tightly seal the tubes with stoppers and aluminum crimps. Autoclave to sterilize. Once cooled, aseptically add filter-sterilized reducing agents and other heat-labile substrates (e.g., carbohydrates) via a sterile syringe.

-

Inoculation: Inoculate the prepared medium with the environmental sample (typically 1-10% v/v) using a sterile syringe inside the anaerobic chamber or while flushing the tube with anaerobic gas.

-

Incubation: Incubate the cultures at the appropriate temperature (e.g., 37°C for gut bacteria) without shaking.

-

Monitoring and Subculturing: Monitor for growth (turbidity, gas production). After sufficient incubation, transfer an aliquot (1-10%) to fresh anaerobic medium to enrich for the desired organisms. Repeat for several passages.

-

Isolation: To obtain pure cultures, prepare agar (B569324) plates with the same medium inside an anaerobic chamber. Serially dilute the enrichment culture and spread-plate the dilutions. Incubate the plates in the anaerobic chamber until colonies appear. Pick individual colonies for further characterization.[20]

Protocol 2: Quantification of this compound by HPLC-MS/MS

This protocol outlines a sensitive method for quantifying this compound and other SCFAs in bacterial culture supernatants.[21]

Materials:

-

HPLC-MS/MS system.

-

Culture supernatants (filtered through 0.22 µm filters).

-

Internal standards (e.g., ¹³C-labeled propionic acid).

-

Derivatization agent (e.g., 3-nitrophenylhydrazine).

-

Solvents: Formic acid, water, acetonitrile (B52724) (all HPLC grade).

-

Microcentrifuge tubes.

Procedure:

-

Sample Preparation:

-

To 200 µL of culture supernatant in a microcentrifuge tube, add 10 µL of the internal standard mixture (e.g., 10 µg/mL ¹³C₂-propionic acid).

-

Vortex and allow to equilibrate for 5 minutes at room temperature.[21]

-

-

Derivatization (if required for the method):

-

Follow a validated derivatization protocol to enhance chromatographic separation and detection sensitivity. This often involves reacting the SCFAs with a chemical tag.

-

Quench the reaction as specified by the protocol (e.g., by adding 200 µL of 0.1% formic acid).[21]

-

-

HPLC-MS/MS Analysis:

-

Inject the prepared sample into the HPLC-MS/MS system.

-

Chromatography: Separate the SCFAs using a suitable column (e.g., a C18 column) with a gradient elution program (e.g., using mobile phases of 0.1% formic acid in water and 0.1% formic acid in acetonitrile).

-

Mass Spectrometry: Detect and quantify the analytes using Multiple Reaction Monitoring (MRM) mode. Define specific precursor-to-product ion transitions for this compound and its labeled internal standard.

-

-

Quantification:

-

Prepare a calibration curve by analyzing a series of standard solutions of known this compound concentrations (e.g., from 0.39 to 200 ng/mL) that have been prepared in the same manner as the samples.[21]

-

Calculate the this compound concentration in the samples by comparing the peak area ratio of the analyte to the internal standard against the calibration curve.

-

Conclusion and Future Perspectives

The production of this compound by anaerobic bacteria is a fundamental microbial process with profound implications for host health and biotechnology. The succinate, acrylate, and 1,2-propanediol pathways represent the core metabolic routes, each with distinct substrates, enzymatic machinery, and efficiencies. A thorough understanding of these pathways, supported by robust quantitative data and precise experimental protocols, is essential for the scientific and drug development communities.

Future research will likely focus on the metabolic engineering of both native producers and chassis organisms like E. coli to enhance this compound titers and yields for industrial applications.[4] In the context of human health, elucidating the regulation of these pathways within the complex gut microbiome could lead to novel therapeutic strategies. Modulating the gut microbiota to favor this compound production through targeted prebiotics, probiotics, or postbiotics holds promise for managing metabolic diseases and inflammatory conditions. The continued development of multi-omics and analytical techniques will further refine our understanding and ability to harness the power of these fascinating anaerobic pathways.

References

- 1. biorxiv.org [biorxiv.org]

- 2. Rethinking Short-Chain Fatty Acids: A Closer Look at this compound in Inflammation, Metabolism, and Mucosal Homeostasis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. This compound fermentation - Wikipedia [en.wikipedia.org]

- 4. Construction of a novel anaerobic pathway in Escherichia coli for this compound production - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Microbial Propionic Acid Production [mdpi.com]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. Pathway of succinate and this compound formation in Bacteroides fragilis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. static.igem.org [static.igem.org]

- 10. abdn.elsevierpure.com [abdn.elsevierpure.com]

- 11. researchgate.net [researchgate.net]

- 12. pyruvate fermentation to propanoate II (acrylate pathway) | Pathway - PubChem [pubchem.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. This compound-Producing Consortium Restores Antibiotic-Induced Dysbiosis in a Dynamic in vitro Model of the Human Intestinal Microbial Ecosystem - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Propionic Acid: Method of Production, Current State and Perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 16. mdpi.com [mdpi.com]

- 17. researchgate.net [researchgate.net]

- 18. krishisanskriti.org [krishisanskriti.org]

- 19. mrclab.com [mrclab.com]

- 20. benchchem.com [benchchem.com]

- 21. Frontiers | HPLC-MS-MS quantification of short-chain fatty acids actively secreted by probiotic strains [frontiersin.org]

Propionate's Engagement with G-Protein Coupled Receptors: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the mechanism of action of propionate, a short-chain fatty acid (SCFA), on G-protein coupled receptors (GPCRs). It delves into the specific receptors involved, their downstream signaling cascades, and the experimental methodologies used to elucidate these interactions. This document is intended to serve as a detailed resource for researchers and professionals in the fields of pharmacology, cell biology, and drug development.

Introduction: this compound and its Receptors

This compound, primarily produced by the gut microbiota through the fermentation of dietary fiber, is a key signaling molecule that modulates various physiological processes.[1] Its effects are largely mediated through the activation of two specific G-protein coupled receptors: Free Fatty Acid Receptor 3 (FFAR3), also known as GPR41, and Free Fatty Acid Receptor 2 (FFAR2), also known as GPR43.[2][3] These receptors are expressed in a variety of tissues, including the gastrointestinal tract, adipose tissue, and immune cells, highlighting the wide-ranging influence of this compound on host physiology.[2][4]

Quantitative Analysis of this compound-GPCR Interaction

The interaction of this compound and other SCFAs with GPR41 and GPR43 has been quantified in numerous studies, primarily through the determination of half-maximal effective concentrations (EC50) in functional assays and, to a lesser extent, inhibition constants (Ki) from radioligand binding assays. A summary of this quantitative data is presented below.

| Ligand | Receptor | Assay Type | EC50 (µM) | Ki (µM) | Reference |

| This compound | Human GPR41 | Gαi/o activation | ~30 - 100 | - | [2] |

| This compound | Human GPR43 | Gαi/o activation | ~50 - 300 | - | [2] |

| This compound | Human GPR43 | Calcium Mobilization | ~180 | - | [5] |

| Acetate | Human GPR41 | Gαi/o activation | >1000 | - | [2] |

| Acetate | Human GPR43 | Gαi/o activation | ~50 - 300 | - | [2] |

| Butyrate | Human GPR41 | Gαi/o activation | ~50 | - | [2] |

| Butyrate | Human GPR43 | Gαi/o activation | ~700 | - | [2] |

Signaling Pathways Activated by this compound

Upon binding to GPR41 and GPR43, this compound initiates distinct downstream signaling cascades, primarily dictated by the G-protein subtypes to which these receptors couple.

GPR41 (FFAR3) Signaling

GPR41 predominantly couples to the inhibitory G-protein, Gαi/o.[3][4] Activation of this pathway by this compound leads to the inhibition of adenylyl cyclase, resulting in a decrease in intracellular cyclic AMP (cAMP) levels.[6] This, in turn, modulates the activity of protein kinase A (PKA) and its downstream targets.

GPR43 (FFAR2) Signaling

GPR43 exhibits dual coupling to both Gαi/o and Gαq G-proteins.[3][7] The Gαi/o-mediated pathway mirrors that of GPR41, leading to cAMP inhibition. The Gαq pathway, however, activates phospholipase C (PLC), which cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG).[6] IP3 triggers the release of calcium from intracellular stores, while DAG activates protein kinase C (PKC).[6] Furthermore, GPR43 activation has been shown to engage the RhoA signaling pathway and modulate the activity of mitogen-activated protein kinases (MAPKs) such as p38 and ERK1/2.[8][9]

Experimental Protocols

The characterization of this compound's interaction with GPR41 and GPR43 relies on a suite of in vitro assays. Below are detailed methodologies for key experiments.

Radioligand Binding Assay (Competition)

This assay is used to determine the binding affinity (Ki) of unlabeled ligands, such as this compound, by measuring their ability to compete with a radiolabeled ligand for binding to the receptor.

Methodology:

-

Membrane Preparation:

-

Culture cells (e.g., HEK293) transiently or stably expressing the human GPR41 or GPR43 receptor.

-

Harvest cells and homogenize in a cold lysis buffer containing protease inhibitors.

-

Centrifuge the homogenate at low speed to remove nuclei and cellular debris.

-

Centrifuge the supernatant at high speed to pellet the cell membranes.

-

Resuspend the membrane pellet in an appropriate assay buffer and determine the protein concentration.

-

-

Binding Assay:

-

In a multi-well plate, add the prepared cell membranes.

-

Add a fixed concentration of a suitable radioligand (e.g., a radiolabeled antagonist).

-

Add increasing concentrations of unlabeled this compound or other test compounds.

-

Incubate the mixture at a specific temperature (e.g., room temperature or 37°C) for a sufficient time to reach equilibrium.

-

-

Separation and Quantification:

-

Rapidly filter the incubation mixture through a glass fiber filter to separate the membrane-bound radioligand from the free radioligand.

-

Wash the filters with ice-cold buffer to remove non-specifically bound radioactivity.

-

Measure the radioactivity retained on the filters using a scintillation counter.

-

-

Data Analysis:

-

Plot the percentage of specific binding against the logarithm of the this compound concentration.

-

Fit the data to a sigmoidal dose-response curve to determine the IC50 value (the concentration of this compound that inhibits 50% of the specific radioligand binding).

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

Intracellular Calcium Mobilization Assay

This functional assay measures the ability of this compound to stimulate Gαq-mediated signaling through GPR43 by detecting changes in intracellular calcium concentrations.

Methodology:

-

Cell Preparation:

-

Plate cells expressing GPR43 (e.g., CHO-K1 or HEK293) in a black-walled, clear-bottom multi-well plate and grow to confluence.

-

Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM or Fura-2 AM) in a buffer containing an organic anion transporter inhibitor (e.g., probenecid) to prevent dye leakage.

-

Incubate the cells to allow for de-esterification of the dye.

-

Wash the cells to remove excess extracellular dye.

-

-

Assay Performance:

-

Place the cell plate into a fluorometric imaging plate reader (FLIPR) or a similar instrument capable of kinetic fluorescence measurements.

-

Establish a baseline fluorescence reading for a short period.

-

Add varying concentrations of this compound or other agonists to the wells.

-

Immediately begin recording the fluorescence intensity over time.

-

-

Data Analysis:

-

Determine the peak fluorescence response for each concentration of this compound.

-

Plot the peak response against the logarithm of the this compound concentration.

-

Fit the data to a sigmoidal dose-response curve to determine the EC50 value.

-

cAMP Assay

This assay measures the modulation of intracellular cAMP levels in response to this compound binding to GPR41 or GPR43, reflecting the activation of Gαi/o-mediated signaling.

Methodology:

-

Cell Treatment:

-

Culture cells expressing GPR41 or GPR43 in a multi-well plate.

-

Pre-treat the cells with a phosphodiesterase (PDE) inhibitor (e.g., IBMX) to prevent the degradation of cAMP.

-

Stimulate the cells with an adenylyl cyclase activator, such as forskolin, to induce a measurable level of cAMP production.

-

Simultaneously or subsequently, add varying concentrations of this compound or other test compounds.

-

Incubate for a specified time at 37°C.

-

-

cAMP Measurement:

-

Lyse the cells to release the intracellular cAMP.

-

Measure the cAMP concentration in the cell lysates using a commercially available competitive immunoassay kit, such as those based on Homogeneous Time-Resolved Fluorescence (HTRF) or Enzyme-Linked Immunosorbent Assay (ELISA).

-

-

Data Analysis:

-

Generate a standard curve using known concentrations of cAMP.

-

Determine the cAMP concentration in the experimental samples from the standard curve.

-

Plot the percentage of inhibition of forskolin-stimulated cAMP production against the logarithm of the this compound concentration.

-

Fit the data to a sigmoidal dose-response curve to determine the EC50 value for cAMP inhibition.

-

Conclusion

This compound exerts its physiological effects through the activation of GPR41 and GPR43, triggering a complex network of intracellular signaling pathways. A thorough understanding of these mechanisms, supported by robust quantitative data and well-defined experimental protocols, is crucial for the development of novel therapeutic strategies targeting these receptors for a range of metabolic and inflammatory diseases. This guide provides a foundational resource for researchers to further explore the intricate role of this compound in health and disease.

References

- 1. The Effects of this compound and Valerate on Insulin Responsiveness for Glucose Uptake in 3T3-L1 Adipocytes and C2C12 Myotubes via G Protein-Coupled Receptor 41 - PMC [pmc.ncbi.nlm.nih.gov]

- 2. GPR41 and GPR43 in Obesity and Inflammation – Protective or Causative? - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Seasonal expressions of GPR41 and GPR43 in the colon of the wild ground squirrels (Spermophilus dauricus) - PMC [pmc.ncbi.nlm.nih.gov]

- 4. scbt.com [scbt.com]

- 5. Frontiers | The SCFA Receptor GPR43 and Energy Metabolism [frontiersin.org]

- 6. researchgate.net [researchgate.net]

- 7. The short chain fatty acid receptor GPR43 regulates inflammatory signals in adipose tissue M2-type macrophages | PLOS One [journals.plos.org]

- 8. The therapeutic potential of GPR43: a novel role in modulating metabolic health - PMC [pmc.ncbi.nlm.nih.gov]

- 9. The Short-Chain Fatty Acid Receptor GPR43 Modulates YAP/TAZ via RhoA - PMC [pmc.ncbi.nlm.nih.gov]

Propionate as a Precursor for Hepatic Gluconeogenesis: A Technical Guide

Audience: Researchers, Scientists, and Drug Development Professionals

Introduction

Gluconeogenesis, the synthesis of glucose from non-carbohydrate precursors, is a vital metabolic pathway for maintaining blood glucose homeostasis, particularly during periods of fasting or low carbohydrate intake.[1] While lactate (B86563), glycerol, and certain amino acids are well-established gluconeogenic substrates, this compound also serves as a significant, albeit sometimes overlooked, precursor.[1] this compound is a three-carbon short-chain fatty acid (SCFA) primarily produced by gut microbial fermentation of dietary fiber.[2] In ruminants, it is the principal substrate for gluconeogenesis, contributing to a majority of their glucose supply.[3][4] In non-ruminants, including humans, this compound is derived from the oxidation of odd-chain fatty acids and the catabolism of specific amino acids, making it a minor but metabolically important substrate for glucose production in the liver and kidneys.[1]

This technical guide provides an in-depth examination of the biochemical conversion of this compound to glucose in the liver, the complex regulatory mechanisms governing this process, quantitative data from key studies, and detailed experimental protocols for its investigation.

The Biochemical Pathway: From this compound to Glucose

The conversion of this compound to glucose is a multi-step process that initiates in the mitochondria and culminates in the cytoplasm. The pathway involves the conversion of this compound into the Krebs cycle intermediate, succinyl-CoA, which is then diverted into the gluconeogenic pathway.

Step 1: Activation of this compound this compound first enters the mitochondrial matrix where it is activated to its thioester derivative, propionyl-CoA, by an acyl-CoA synthetase.

Step 2: Carboxylation to D-Methylmalonyl-CoA Propionyl-CoA is then carboxylated by the biotin-dependent enzyme propionyl-CoA carboxylase (PCC) . This reaction requires bicarbonate (HCO₃⁻) and ATP, and it produces D-methylmalonyl-CoA.[5]

Step 3: Isomerization to L-Methylmalonyl-CoA D-methylmalonyl-CoA is converted to its stereoisomer, L-methylmalonyl-CoA, by the enzyme methylmalonyl-CoA epimerase .[6]

Step 4: Conversion to Succinyl-CoA The final step in this unique conversion pathway is catalyzed by the vitamin B12 (adenosylcobalamin)-dependent enzyme methylmalonyl-CoA mutase (MCM) , which rearranges the carbon skeleton of L-methylmalonyl-CoA to form succinyl-CoA.[6][7]

Step 5: Entry into Gluconeogenesis Succinyl-CoA enters the tricarboxylic acid (TCA) cycle and is converted to malate. Malate is then exported from the mitochondria to the cytosol, where it is oxidized to oxaloacetate (OAA). Cytosolic OAA is the direct precursor for gluconeogenesis, being converted to phosphoenolpyruvate (B93156) (PEP) by phosphoenolpyruvate carboxykinase (PEPCK) . From PEP, the gluconeogenic pathway proceeds via the reversal of glycolysis to produce glucose-6-phosphate, which is finally hydrolyzed to free glucose by glucose-6-phosphatase (G6PC) .[3]

Regulation of this compound-Driven Gluconeogenesis

The regulation of hepatic gluconeogenesis from this compound is multifaceted and species-dependent, involving substrate-level control and complex signaling pathways.

Ruminant and Calf Models: Upregulation of Gluconeogenic Enzymes

In ruminants, where this compound is a primary energy source, it acts as a feed-forward regulator of its own metabolism. Studies in bovine and calf hepatocytes show that this compound supplementation increases glucose synthesis.[8][9] This is achieved by enhancing the activity, gene expression, and protein abundance of key gluconeogenic enzymes, including Pyruvate (B1213749) Carboxylase (PC), PEPCK (both cytosolic PEPCK1 and mitochondrial PEPCK2), and G6PC.[3][8] A separate mechanism in calf hepatocytes suggests that this compound enhances the expression of crucial gluconeogenic genes by activating the mTORC1 signaling pathway while inhibiting mTORC2, which leads to the upregulation of transcription factors like PGC1α, HNF4, and FOXO1.[10]

Human Hepatocyte Models: A Suppressive Role via GPR43/AMPK

In contrast to its role in ruminants, studies using human HepG2 hepatocytes have revealed a suppressive role for this compound on gluconeogenesis under certain conditions.[2][11] this compound, acting through the G protein-coupled receptor 43 (GPR43), triggers an increase in intracellular calcium (Ca²⁺).[2] This activates Ca²⁺/calmodulin-dependent protein kinase kinase β (CaMKKβ), which in turn phosphorylates and activates AMP-activated protein kinase (AMPK).[2] Activated AMPK is a key energy sensor that inhibits anabolic pathways; in this context, it suppresses the expression of the rate-limiting gluconeogenic enzymes G6Pase and PEPCK, thereby reducing glucose output.[2][11] This pathway highlights a potential therapeutic angle for this compound in managing diabetes.[2]

Quantitative Analysis

Quantitative data are crucial for understanding the contribution and regulation of this compound-driven gluconeogenesis. The following tables summarize key findings from relevant studies.

Table 1: Effect of this compound Concentration on Gluconeogenesis in Bovine Hepatocytes

This table presents data from a study where primary bovine hepatocytes were treated with varying concentrations of sodium this compound for 12 hours.[8] Values represent the fold change relative to the 0 mM control group.

| This compound (mM) | Glucose Production (Fold Change) | PEPCK1 Activity (Fold Change) | PEPCK2 Activity (Fold Change) | PC Activity (Fold Change) | G6PC Activity (Fold Change) |

| 1.25 | ~1.2 | ~1.0 | ~1.0 | ~1.1 | ~1.1 |

| 2.50 | ~1.2 | ~1.0 | ~1.2 | ~1.3 | ~1.3 |

| 3.75 | ~1.2 | ~1.3 | ~1.2 | ~1.3 | ~1.3 |

| 5.00 | ~1.2 | ~1.0 | ~1.1 | ~1.1 | ~1.1 |

| Data are approximated from graphical representations in the source publication.[8] this compound supplementation significantly increased glucose in the culture medium compared to the control, with no significant difference among the various treatment concentrations.[8] |

Table 2: Comparative Rates of Gluconeogenesis from Different Precursors

Direct quantitative comparisons of gluconeogenic rates are complex and depend heavily on the experimental model (e.g., perfused liver, isolated hepatocytes) and substrate concentrations. A study using perfused rat liver found that when this compound was combined with either lactate or pyruvate, the resulting rates of gluconeogenesis were less than the sum of the rates from the individual substrates, suggesting a potential sparing effect of this compound on lactate and pyruvate metabolism.[6]

| Substrate(s) | Rate of Gluconeogenesis (Relative) | Model System |

| This compound | Baseline | Perfused Rat Liver |

| L-Lactate | Baseline | Perfused Rat Liver |

| Pyruvate | Baseline | Perfused Rat Liver |

| This compound + L-Lactate | < Additive | Perfused Rat Liver |

| This compound + Pyruvate | < Additive | Perfused Rat Liver |

| Data derived from Chan & Freedland (1972).[6] |

Table 3: Kinetic Parameters of Key Enzymes

The efficiency of the pathway is determined by the kinetic properties of its enzymes. While comprehensive data is sparse, some parameters have been reported.

| Enzyme | Substrate/Cofactor | Km Value | Vmax Value | Organism/Source |

| Propionyl-CoA Carboxylase | Bicarbonate | 3.0 mM | N/A | Bovine Liver |

| Methylmalonyl-CoA Mutase | Adenosylcobalamin | Increased 40-900x (mut⁻) | 0.2-100% | Human (mut⁻ phenotype) |

| Data for PCC from[5]. Data for MCM from a study on mutant enzymes, showing a drastically reduced affinity for the B12 cofactor.[9] |

Experimental Protocols

Investigating the role of this compound in gluconeogenesis requires a combination of in vitro and in vivo techniques. Below are detailed methodologies for key experiments.

In Vitro Analysis using Primary Hepatocytes

This protocol is a synthesized methodology based on studies performed with primary bovine hepatocytes.[8]

Objective: To determine the dose-dependent effect of this compound on glucose production and the expression of gluconeogenic enzymes in isolated liver cells.

1. Hepatocyte Isolation and Culture:

-

Obtain fresh liver tissue (e.g., caudate lobe from a slaughterhouse) under sterile conditions.

-

Perfuse the tissue with a series of buffers: first a calcium-free buffer to wash out blood, followed by a buffer containing collagenase to digest the extracellular matrix.

-

Gently disperse the digested liver to release hepatocytes.

-

Purify hepatocytes from other cell types using low-speed centrifugation or density gradient centrifugation (e.g., Percoll).

-

Assess cell viability using Trypan Blue exclusion (aim for >90% viability).

-

Seed the isolated hepatocytes onto collagen-coated culture plates (e.g., 6-well plates at 1x10⁶ cells/well) in a suitable culture medium (e.g., DMEM with 10% fetal bovine serum).

-

Allow cells to attach for 24-48 hours in a humidified incubator at 37°C and 5% CO₂.

2. This compound Treatment:

-

After cell attachment, replace the medium with fresh, serum-free medium containing various concentrations of sodium this compound (e.g., 0, 1.25, 2.50, 3.75, 5.00 mM).

-

Incubate the cells for a defined period (e.g., 12 hours).

3. Sample Collection and Analysis:

-

Glucose Production: Collect the culture medium. Centrifuge to remove any detached cells. Measure the glucose concentration in the supernatant using an enzymatic coloring method (e.g., glucose oxidase/peroxidase assay).

-

Gene Expression (RT-qPCR): Harvest the cells by scraping into a lysis buffer (e.g., TRIzol). Isolate total RNA using a standard protocol. Synthesize cDNA via reverse transcription. Perform real-time quantitative PCR (RT-qPCR) using primers specific for target genes (e.g., PC, PCK1, G6PC) and a housekeeping gene (e.g., β-actin) for normalization.

-

Protein Abundance (Western Blot): Lyse the harvested cells in RIPA buffer containing protease and phosphatase inhibitors. Determine total protein concentration using a BCA assay. Separate proteins by SDS-PAGE, transfer to a PVDF membrane, and probe with primary antibodies against target proteins (e.g., PC, PEPCK1, G6PC) and a loading control (e.g., β-actin or GAPDH). Detect using a horseradish peroxidase (HRP)-conjugated secondary antibody and an enhanced chemiluminescence (ECL) substrate.

-

Enzyme Activity (ELISA): Harvest cells and prepare cell lysates according to the manufacturer's instructions for commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kits specific for the target enzymes (e.g., PC, PEPCK1).

Isotopic Tracer and Metabolic Flux Analysis

Objective: To trace the carbon atoms from this compound to glucose and quantify the metabolic flux through the gluconeogenic pathway.

1. Tracer Administration:

-

In Vitro (Hepatocytes/Liver Slices): Incubate cultured hepatocytes or fresh liver explants with medium containing a stable isotope-labeled this compound, most commonly [U-¹³C₃]this compound.

-

In Vivo (Animal Models): Infuse conscious, catheterized animals (e.g., rats, mice) with ¹³C-labeled this compound. This is often combined with other tracers, like deuterated water (²H₂O), to simultaneously measure total gluconeogenesis and glycogenolysis.

2. Sample Collection:

-

In Vitro: After incubation, collect both the cells/tissue and the culture medium.

-

In Vivo: Collect blood samples at various time points during the infusion.

3. Metabolite Extraction and Analysis:

-

Extract metabolites from plasma, cells, or tissue using a suitable solvent system (e.g., methanol/chloroform/water).

-

Analyze the isotopic enrichment and distribution (mass isotopomers) of key metabolites, such as glucose and TCA cycle intermediates, using analytical techniques like:

-

Gas Chromatography-Mass Spectrometry (GC-MS): Requires derivatization of metabolites but provides excellent separation and fragmentation data.

-

Liquid Chromatography-Mass Spectrometry (LC-MS/MS): Allows for the analysis of a wider range of underivatized metabolites.

-

4. Data Modeling and Flux Calculation:

-

Use the mass isotopomer distribution data to calculate the relative and absolute contributions of this compound to glucose production.

-

Employ metabolic flux analysis (MFA) software to fit the labeling data to a metabolic network model of the liver. This allows for the quantification of fluxes through various pathways, including the TCA cycle, pyruvate cycling, and gluconeogenesis.

Conclusion

This compound is a competent and significant precursor for hepatic gluconeogenesis. Its metabolic pathway, which funnels through the TCA cycle intermediate succinyl-CoA, is well-established. However, its regulation is highly context-dependent, acting as a potent stimulator of gluconeogenic gene expression in ruminant models while exhibiting a suppressive effect in human hepatocyte models via GPR43/AMPK signaling. This dichotomy underscores the importance of selecting appropriate experimental systems and highlights the nuanced role of gut-derived metabolites in systemic glucose homeostasis. The quantitative data and detailed protocols provided in this guide offer a robust framework for researchers and drug development professionals to further investigate the intricate role of this compound in liver metabolism and its potential as a therapeutic target.

References

- 1. researchgate.net [researchgate.net]

- 2. This compound suppresses hepatic gluconeogenesis via GPR43/AMPK signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. The molecular mechanism of this compound-regulating gluconeogenesis in bovine hepatocytes - PMC [pmc.ncbi.nlm.nih.gov]

- 4. High-resolution 13C metabolic flux analysis | Springer Nature Experiments [experiments.springernature.com]

- 5. The effect of this compound on the metabolism of pyruvate and lactate in the perfused rat liver - PMC [pmc.ncbi.nlm.nih.gov]

- 6. This compound promotes gluconeogenesis by regulating mechanistic target of rapamycin (mTOR) pathway in calf hepatocytes - PMC [pmc.ncbi.nlm.nih.gov]

- 7. The molecular mechanism of this compound-regulating gluconeogenesis in bovine hepatocytes -Animal Bioscience | Korea Science [koreascience.kr]

- 8. academic.oup.com [academic.oup.com]

- 9. This compound promotes gluconeogenesis by regulating mechanistic target of rapamycin (mTOR) pathway in calf hepatocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. This compound suppresses hepatic gluconeogenesis via GPR43/AMPK signaling pathway. | Sigma-Aldrich [sigmaaldrich.com]

- 11. The effect of this compound on the metabolism of pyruvate and lactate in the perfused rat liver - PubMed [pubmed.ncbi.nlm.nih.gov]

Genetic Regulation of Propionate Metabolism in Bacteroides: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Bacteroides, a dominant genus within the human gut microbiota, are pivotal in the fermentation of dietary fibers into short-chain fatty acids (SCFAs), including propionate. This compound plays a significant role in host physiology, influencing metabolic and immune homeostasis. Understanding the genetic underpinnings of this compound production in Bacteroides is crucial for developing targeted therapeutic strategies. This technical guide provides a comprehensive overview of the core metabolic pathway for this compound synthesis in Bacteroides, explores the known and putative genetic regulatory mechanisms, presents available quantitative data, and details key experimental protocols for further investigation.

Core Metabolic Pathway: The Succinate (B1194679) Route to this compound

Bacteroides primarily utilize the succinate pathway to convert hexose (B10828440) sugars into this compound. This metabolic route involves a series of enzymatic conversions that link glycolysis to the production of this key SCFA. The central pathway is conserved across various Bacteroides species.

The key enzymatic steps in the conversion of succinate to this compound are:

-

Succinyl-CoA Synthetase: Converts succinate to succinyl-CoA.

-

Methylmalonyl-CoA Mutase (MCM): A vitamin B12-dependent enzyme that isomerizes succinyl-CoA to (R)-methylmalonyl-CoA. A gene operon encoding MCM has been identified as critical for this compound biosynthesis in Bacteroides thetaiotaomicron[1][2].

-

Methylmalonyl-CoA Epimerase: Converts (R)-methylmalonyl-CoA to (S)-methylmalonyl-CoA.

-

Methylmalonyl-CoA Decarboxylase: Decarboxylates (S)-methylmalonyl-CoA to propionyl-CoA.

-

Propionyl-CoA:Succinate CoA Transferase: Transfers the CoA moiety from propionyl-CoA to succinate, yielding this compound and regenerating succinyl-CoA.

Genetic Regulatory Landscape of Bacteroides

The genetic regulation of metabolic pathways in Bacteroides is complex and involves a multi-layered network of sensing and response systems. While direct regulators of the this compound pathway genes have not been fully elucidated, the known regulatory mechanisms in Bacteroides provide a framework for understanding how this pathway is likely controlled.

Two-Component Systems (TCS) and Hybrid Two-Component Systems (HTCS)

Bacteroides genomes are enriched with TCSs and HTCSs, which are key environmental sensors.[3][4][5] These systems typically consist of a membrane-bound sensor histidine kinase that detects an external stimulus and a cytoplasmic response regulator that mediates a transcriptional response.[6] In B. thetaiotaomicron, numerous HTCSs are involved in the sensing and utilization of various polysaccharides.[3][5] It is plausible that specific TCSs or HTCSs could also sense intermediates of the succinate-propionate pathway or other metabolic indicators to modulate the expression of the downstream fermentation genes.

Small Regulatory RNAs (sRNAs)

sRNAs are emerging as crucial post-transcriptional regulators in Bacteroides.[7][8] They can modulate gene expression by binding to target mRNAs, thereby affecting their stability or translation. Transcriptomic studies in B. thetaiotaomicron have identified numerous sRNAs that are differentially expressed under various growth conditions.[3][7] It is conceivable that specific sRNAs could target the transcripts of key enzymes in the this compound pathway, offering a rapid and fine-tuned regulatory response to changing metabolic states.

Transcriptional Regulators

While a dedicated regulator for the this compound pathway has not been identified, global transcriptional regulators that control central metabolism could play a role. For instance, transcription factors that respond to the overall carbon flux or redox state of the cell might indirectly influence the expression of genes in the succinate-propionate pathway.

Quantitative Data on this compound Production

Quantitative data on the genetic regulation of this compound metabolism is sparse. However, studies have quantified this compound production under different conditions, providing insights into the overall pathway activity.

| Bacteroides Species | Condition | This compound Yield (g/g glucose) | Acetate (mM) | This compound (mM) | Succinate (mM) | Reference |

| B. propionicifaciens | Defined Minimal Medium with Glucose (DMMG) | 0.34 | 6.1 | 12.7 | - | [9] |

| B. propionicifaciens | DMMG with Yeast Extract | 0.39 | - | - | - | [9] |

| B. graminisolvens | DMMG | 0.23 | - | - | - | [9] |

| B. graminisolvens | DMMG with Yeast Extract | 0.25 | - | - | - | [9] |

Key Experimental Protocols

Investigating the genetic regulation of this compound metabolism in Bacteroides requires a combination of genetic, molecular, and biochemical approaches.

Gene Expression Analysis by Quantitative Real-Time PCR (qRT-PCR)

This protocol allows for the quantification of the transcript levels of target genes in the this compound pathway under different experimental conditions.

1. RNA Isolation:

- Grow Bacteroides cultures to the desired growth phase under anaerobic conditions.

- Harvest cells by centrifugation at 4°C.

- Immediately lyse the cells using a suitable method (e.g., bead beating with TRIzol).

- Extract total RNA using a commercial RNA purification kit, including a DNase I treatment step to remove contaminating genomic DNA.

- Assess RNA quality and quantity using a spectrophotometer and agarose (B213101) gel electrophoresis.

2. cDNA Synthesis:

- Reverse transcribe 1-2 µg of total RNA into cDNA using a reverse transcriptase enzyme and random primers or gene-specific primers.

3. qRT-PCR Reaction:

- Prepare a reaction mix containing cDNA template, forward and reverse primers for the target gene and a reference gene (e.g., 16S rRNA), and a SYBR Green-based qPCR master mix.

- Perform the qPCR reaction in a real-time PCR cycler.

- Analyze the data using the ΔΔCt method to determine the relative fold change in gene expression.

Construction of Gene Deletion Mutants

Creating targeted gene deletions is essential to study the function of putative regulatory genes. Allelic exchange using suicide vectors is a common method in Bacteroides.

1. Vector Construction:

- Amplify ~1 kb regions upstream and downstream of the target gene (homology arms).

- Clone the homology arms into a suicide vector that cannot replicate in Bacteroides and carries a selectable marker (e.g., an antibiotic resistance gene).

2. Conjugation:

- Transform the suicide vector into a donor E. coli strain (e.g., S17-1 λpir).

- Mate the donor E. coli with the recipient Bacteroides strain on a solid medium under anaerobic conditions.

3. Selection of Integrants:

- Plate the mating mixture on a selective medium containing an antibiotic to which the suicide vector confers resistance and an antibiotic to which the E. coli donor is sensitive. This selects for Bacteroides cells in which the vector has integrated into the chromosome via a single homologous recombination event.

4. Counter-selection for Excisants:

- Culture the single-crossover integrants in a non-selective medium to allow for a second recombination event that excises the vector.

- Plate the culture on a counter-selective medium (e.g., containing sucrose (B13894) if the vector carries a sacB gene) to select for cells that have lost the vector.

- Screen the resulting colonies by PCR to identify the desired double-crossover deletion mutants.

Electrophoretic Mobility Shift Assay (EMSA)

EMSA is used to study the binding of a putative transcription factor to a specific DNA sequence (e.g., the promoter region of a this compound pathway gene).

1. Preparation of DNA Probe:

- Synthesize and anneal complementary oligonucleotides corresponding to the putative protein binding site.

- Label the DNA probe with a radioactive isotope (e.g., ³²P) or a non-radioactive tag (e.g., biotin).

2. Protein Purification:

- Clone and express the putative regulatory protein with a purification tag (e.g., His-tag) in E. coli.

- Purify the protein using affinity chromatography.

3. Binding Reaction:

- Incubate the labeled DNA probe with varying concentrations of the purified protein in a binding buffer.

- For competition assays, include an excess of unlabeled specific or non-specific competitor DNA.

4. Electrophoresis and Detection:

- Separate the protein-DNA complexes from the free DNA probe by non-denaturing polyacrylamide gel electrophoresis.

- Visualize the bands by autoradiography (for radioactive probes) or chemiluminescence (for non-radioactive probes). A shift in the mobility of the probe indicates protein binding.

Future Directions

The genetic regulation of this compound metabolism in Bacteroides remains a fertile area for research. Future studies should focus on:

-

Identifying specific regulators: Employing techniques like DNA affinity chromatography coupled with mass spectrometry or ChIP-seq to identify transcription factors that bind to the promoter regions of this compound pathway genes.

-

Elucidating signaling molecules: Using metabolomics to identify potential intracellular signaling molecules that correlate with changes in the expression of this compound pathway genes.

-

Characterizing regulatory networks: Combining transcriptomics, proteomics, and genetic approaches to build a comprehensive model of the regulatory network controlling this compound production.

A deeper understanding of these regulatory mechanisms will be instrumental in harnessing the metabolic capabilities of Bacteroides for the benefit of human health.

References

- 1. uniprot.org [uniprot.org]

- 2. Studying Protein-Protein Interactions Using a Bacterial Two-Hybrid System | Springer Nature Experiments [experiments.springernature.com]

- 3. A high-resolution transcriptome map identifies small RNA regulation of metabolism in the gut microbe Bacteroides thetaiotaomicron [ideas.repec.org]

- 4. Genome-scale metabolic modeling of the human gut bacterium Bacteroides fragilis strain 638R. [escholarship.org]

- 5. Genome-scale metabolic modeling of the human gut bacterium Bacteroides fragilis strain 638R - PMC [pmc.ncbi.nlm.nih.gov]

- 6. DNA–protein interaction studies: a historical and comparative analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 7. A journey into the gut microbial control center: small RNA’s influence on Bacteroides thetaiotaomicron’s metabolism [sitoolsbiotech.com]

- 8. Small RNAs Go Global in Human Gut Bacteroides - PMC [pmc.ncbi.nlm.nih.gov]

- 9. This compound production by Bacteroidia gut bacteria and its dependence on substrate concentrations differs among species - PMC [pmc.ncbi.nlm.nih.gov]

Propionate's Regulatory Role in Host Energy Metabolism: A Technical Guide

Audience: Researchers, scientists, and drug development professionals.

Abstract

Propionate, a short-chain fatty acid (SCFA) produced by the gut microbiota from dietary fiber fermentation, has emerged as a critical signaling molecule in the regulation of host energy metabolism.[1] Beyond its role as an energy substrate, this compound modulates key metabolic processes including gluconeogenesis, lipogenesis, and energy expenditure through various mechanisms.[1][2] It primarily acts via G-protein coupled receptors FFAR2 (GPR43) and FFAR3 (GPR41), and as a histone deacetylase (HDAC) inhibitor, influencing gene expression.[3][4] This technical guide provides an in-depth analysis of this compound's mechanisms of action, summarizing key quantitative data, detailing experimental protocols, and visualizing complex signaling pathways. Understanding these multifaceted roles is crucial for developing novel therapeutic strategies targeting metabolic diseases such as obesity and type 2 diabetes.

Introduction

The gut microbiota plays a pivotal role in host physiology, largely through the production of metabolites like short-chain fatty acids (SCFAs).[5] this compound, along with acetate (B1210297) and butyrate (B1204436), is a principal SCFA produced in the colon.[4] While butyrate is a primary energy source for colonocytes, a significant portion of this compound enters the portal circulation, reaching the liver and other peripheral tissues where it exerts systemic effects.[6][7] Its concentration in the portal vein can be substantially higher than in systemic circulation, highlighting the gut-liver axis as a primary site of action.[1][7] this compound's influence extends from local effects in the gut, such as stimulating hormone release, to systemic regulation of glucose homeostasis, lipid metabolism, and energy expenditure, making it a molecule of significant interest in metabolic research.[6][8]

Mechanisms of Action

This compound regulates host metabolism through several distinct mechanisms, primarily involving cell surface receptors and epigenetic modifications.

Receptor-Mediated Signaling

This compound's signaling functions are mainly mediated by two G-protein coupled receptors (GPCRs): Free Fatty Acid Receptor 2 (FFAR2, also known as GPR43) and Free Fatty Acid Receptor 3 (FFAR3, also known as GPR41).[6]

-

FFAR2 (GPR43): Acetate and this compound are the most potent ligands for FFAR2.[8][9] This receptor is expressed in various tissues, including intestinal enteroendocrine L-cells, adipocytes, and immune cells.[8][9] In enteroendocrine L-cells, FFAR2 activation is a key mechanism through which this compound stimulates the secretion of anorexigenic gut hormones like glucagon-like peptide-1 (GLP-1) and peptide YY (PYY).[1][10] In adipocytes, FFAR2 signaling has been shown to suppress insulin (B600854) signaling and inhibit lipolysis, suggesting a role in regulating fat storage.[3][9] In the liver, this compound can suppress gluconeogenesis through a GPR43/AMPK signaling pathway.[11]

-

FFAR3 (GPR41): FFAR3 is highly expressed in the sympathetic nervous system and peripheral nervous system neurons.[3][12][13] Activation of FFAR3 by this compound in sympathetic ganglia can increase sympathetic nervous system activity, leading to enhanced energy expenditure.[12] In the gut, FFAR3 is involved in mediating this compound-induced intestinal gluconeogenesis through a gut-brain signaling axis.[1][14] this compound has also been shown to stimulate the release of leptin from adipocytes via FFAR3.[12][15]

Epigenetic Regulation (HDAC Inhibition)

Independent of its receptor-mediated actions, this compound can function as a histone deacetylase (HDAC) inhibitor.[3] By inhibiting HDACs, this compound increases histone acetylation, which leads to a more open chromatin structure and alters the expression of genes involved in metabolic and inflammatory pathways.[3][16] This mechanism contributes to its anti-inflammatory effects and may influence the expression of key metabolic enzymes.[3]

Visualization of Key Signaling Pathways

The following diagrams illustrate the primary signaling cascades initiated by this compound.

Caption: this compound signaling pathways mediated by the FFAR2 (GPR43) receptor.

Caption: this compound signaling pathways mediated by the FFAR3 (GPR41) receptor.

Regulation of Host Metabolic Pathways

This compound directly and indirectly influences several core metabolic pathways that are central to energy homeostasis.

Gluconeogenesis

This compound is a major substrate for gluconeogenesis, particularly in ruminants, but also in humans.[17][18] It enhances glucose production in the liver by being converted to succinyl-CoA and entering the TCA cycle.[18][19] More recently, a key role has been identified for Intestinal Gluconeogenesis (IGN) . This compound, along with butyrate, activates IGN.[14][20][21] This process is mediated by FFAR3 signaling within the gut-brain axis.[1][14] The glucose produced in the intestine is released into the portal vein, where it is sensed by nerves that signal to the brain, leading to beneficial metabolic effects, including improved glucose tolerance and reduced food intake.[6][14][21]

Caption: this compound's role in intestinal gluconeogenesis and the gut-brain axis.

Lipid Metabolism

This compound exerts significant effects on lipid metabolism. Studies have shown it can repress hepatic lipogenesis by reducing the gene and protein expression of key lipogenic enzymes.[2][22] In humans, oral this compound supplementation has been demonstrated to increase whole-body lipid oxidation rates.[23][24] Furthermore, this compound can induce the "browning" of white adipose tissue, particularly mesenteric adipose tissue, by upregulating markers like UCP1 and PGC1α.[7][25] This process increases mitochondrial respiration and thermogenesis, thereby enhancing energy expenditure.[7][25]

Energy Expenditure

A key effect of this compound is its ability to increase host energy expenditure. This is achieved through multiple mechanisms. As mentioned, activation of FFAR3 on sympathetic neurons increases sympathetic outflow, which boosts metabolic rate.[12] Additionally, the induction of browning in adipose tissue contributes to increased thermogenesis.[7][25] Acute oral administration of sodium this compound in humans was shown to significantly raise resting energy expenditure (REE), an effect accompanied by a shift in substrate utilization towards fat oxidation.[23]

Quantitative Data Summary

The following tables summarize key quantitative findings from human and in vitro studies on the metabolic effects of this compound.

Table 1: Effects of Oral this compound Supplementation in Humans

| Parameter | Study Intervention | Result | p-value | Reference(s) |

|---|---|---|---|---|

| Resting Energy Expenditure (REE) | Acute 6.8g sodium this compound | ↑ by 0.045 kcal/min | 0.036 | [23][24] |

| Whole-Body Lipid Oxidation | Acute 6.8g sodium this compound | ↑ by 0.012 g/min | 0.048 | [23][24] |

| Respiratory Exchange Ratio (RER) | Acute 6.8g sodium this compound | ↓ from 0.88 to 0.85 | 0.040 | [23][24] |

| LDL Cholesterol | 500mg this compound twice daily for 8 weeks | ↓ by 15.9 mg/dL (8.1%) | 0.016 | [26] |

| Total Cholesterol | 500mg this compound twice daily for 8 weeks | ↓ by 19.6 mg/dL (7.3%) | 0.014 |[26] |

Table 2: Effects of this compound in In Vitro and Animal Models

| Model System | Treatment | Key Finding | Reference(s) |

|---|---|---|---|

| Murine Colonic Crypts | 1-50 mM this compound | Stimulated GLP-1 and PYY secretion | [10] |

| Human Mesenteric Adipocytes | 1 mM this compound | Upregulated brown fat markers UCP1 and PGC1α | [7][25] |

| In Vitro Gut-Liver Model | This compound-producing consortium metabolites | ↑ Glycogen synthesis by ~57%; ↓ IL-8 by 12% | [20][27] |

| Calf & Human Hepatocytes | 2.5 mM sodium this compound | ↑ PGC1α protein levels >3-fold (calf) and >5-fold (human) | [19] |

| Wild-Type Mice | Oral this compound | Increased plasma leptin levels | [12] |

| Wild-Type Mice | this compound administration | Increased energy expenditure and heart rate (abolished in FFAR3-/- mice) |[12] |

Key Experimental Protocols

Detailed methodologies are crucial for the replication and interpretation of scientific findings. Below are protocols for key experiments cited in this guide.

Human Resting Energy Expenditure (REE) Measurement

-

Study Design: A randomized, double-blind, placebo-controlled, crossover trial.[24]

-

Participants: 18 healthy human volunteers (BMI 24.1 ± 1.2 kg/m ²).[24]

-

Intervention: Following an overnight fast, participants received either 6.8 g of sodium this compound or a placebo (4.2 g sodium chloride) in capsules across two separate study visits.[24]

-

Measurement: Resting energy expenditure (REE), respiratory exchange ratio (RER), and substrate oxidation rates were measured for a 180-minute period using indirect calorimetry.[24]

-

Analysis: Circulating this compound levels were quantified from blood samples. The primary outcomes were the mean change in REE and lipid oxidation rates between the this compound and placebo trials.[24]

Caption: Workflow for a human crossover trial on this compound and energy expenditure.

In Vitro Gut Hormone Secretion from Murine Colonic Crypts

-

Model: Primary colonic crypt cultures isolated from wild-type C57BL6 mice and FFAR2 knockout (FFA2-/-) mice.[10]

-

Protocol:

-

Colonic crypts were isolated and cultured.

-

Cultures were incubated for 2 hours with physiological concentrations of this compound (ranging from 1 to 50 mmol/l).[10]

-

Supernatants were collected post-incubation.

-

Concentrations of secreted GLP-1 and PYY were quantified using immunoassays.

-

-

Objective: To determine if this compound directly stimulates L-cell hormone secretion and to confirm the role of the FFAR2 receptor in this process.[10]

Assessment of Adipose Tissue Browning

-

Source: Human abdominal adipose tissue explants (mesenteric, omental, and subcutaneous) were collected from patients undergoing open abdominal surgery.[25][28]

-

Protocol:

-

Tissue explants and isolated mature adipocytes were cultured.

-

Following treatment, gene and protein expression of key browning markers, specifically Uncoupling Protein 1 (UCP1) and Peroxisome proliferator-activated receptor-gamma coactivator 1-alpha (PGC1α), were assessed using methods like qPCR and Western blotting.

-

Functional assays, such as measuring mitochondrial respiration and ATP production, were also performed.[7][25]

-

-

Objective: To investigate the direct effect of this compound on inducing a thermogenic phenotype in different depots of human adipose tissue.[7]

Therapeutic Implications and Future Directions

The multifaceted regulatory roles of this compound position it as a promising therapeutic target for metabolic diseases.[4][8] Strategies aimed at increasing colonic this compound production, such as supplementation with dietary fibers or specific this compound-producing bacteria, could offer a natural and effective approach to improve metabolic health.[20][27][29]

-

Obesity and Weight Management: By increasing energy expenditure, promoting fat oxidation, and stimulating the release of satiety hormones (GLP-1, PYY, leptin), this compound can contribute to weight management and protect against diet-induced obesity.[1][23][30]

-

Type 2 Diabetes: this compound's ability to improve glucose tolerance, enhance insulin sensitivity, and suppress hepatic gluconeogenesis suggests its potential in the prevention and management of type 2 diabetes.[2][11][20]

-

Drug Development: The receptors FFAR2 and FFAR3 represent viable drug targets for the development of small molecule agonists that mimic the metabolic benefits of this compound.[5][8]

However, the effects of this compound can be dose-dependent and context-specific.[1][4] Excessive accumulation has been linked to potential adverse effects, underscoring the need for a personalized approach that considers an individual's microbiota composition and metabolic state.[1][4] Future research should focus on elucidating the long-term effects of modulating this compound levels and developing targeted delivery systems to maximize therapeutic benefit while minimizing potential risks.

References

- 1. Rethinking Short-Chain Fatty Acids: A Closer Look at this compound in Inflammation, Metabolism, and Mucosal Homeostasis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Importance of this compound for the repression of hepatic lipogenesis and improvement of insulin sensitivity in high‐fat diet‐induced obesity - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Propionic Acid Impact on Multiple Sclerosis: Evidence and Challenges - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. bifidus-fund.jp [bifidus-fund.jp]

- 6. Regulation of energy balance by a gut–brain axis and involvement of the gut microbiota - PMC [pmc.ncbi.nlm.nih.gov]

- 7. academic.oup.com [academic.oup.com]

- 8. Frontiers | The SCFA Receptor GPR43 and Energy Metabolism [frontiersin.org]

- 9. The SCFA Receptor GPR43 and Energy Metabolism - PMC [pmc.ncbi.nlm.nih.gov]

- 10. The short chain fatty acid this compound stimulates GLP-1 and PYY secretion via free fatty acid receptor 2 in rodents - PMC [pmc.ncbi.nlm.nih.gov]

- 11. This compound suppresses hepatic gluconeogenesis via GPR43/AMPK signaling pathway. | Sigma-Aldrich [sigmaaldrich.com]

- 12. Frontiers | Regulation of Energy Homeostasis by GPR41 [frontiersin.org]

- 13. This compound exerts neuroprotective and neuroregenerative effects in the peripheral nervous system - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. The Effects of this compound and Valerate on Insulin Responsiveness for Glucose Uptake in 3T3-L1 Adipocytes and C2C12 Myotubes via G Protein-Coupled Receptor 41 - PMC [pmc.ncbi.nlm.nih.gov]

- 16. This compound exerts neuroprotective and neuroregenerative effects in the peripheral nervous system - PMC [pmc.ncbi.nlm.nih.gov]

- 17. The molecular mechanism of this compound-regulating gluconeogenesis in bovine hepatocytes - PMC [pmc.ncbi.nlm.nih.gov]

- 18. staff.najah.edu [staff.najah.edu]

- 19. This compound promotes gluconeogenesis by regulating mechanistic target of rapamycin (mTOR) pathway in calf hepatocytes - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Supplementation of a this compound-producing consortium improves markers of insulin resistance in an in vitro model of gut-liver axis - PubMed [pubmed.ncbi.nlm.nih.gov]